2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone
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Description
2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a chemical compound with the CAS Number: 890099-21-5 . It has a molecular weight of 330.21 and its IUPAC name is 2-(2,3,4,5,6-pentafluorobenzoyl)phenyl acetate . The compound is usually available in stock for research use.
Molecular Structure Analysis
The Inchi Code for 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is 1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications
Liquid Crystal Compounds
- Complementary Polytopic Interaction (CPI) Stabilized Liquid Crystals: The synthesis of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene, results in esters that form an enantiotopic Colh columnar liquid crystal phase. This indicates potential applications in the development of advanced liquid crystal materials (Boden, Bushby, Liu, & Lozman, 2001).
Environmental Analysis
- Determination of Hydroxylated Benzophenone UV Absorbers: A study on the determination of derivatives of 2-hydroxybenzophenone, including 2-acetoxy derivatives, in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), shows the relevance of these compounds in environmental monitoring (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Synthetic Chemistry Applications
- Photochemical Synthesis and Cyclization: The photochemical synthesis of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone and its subsequent cyclization to 2-methoxyxanthone demonstrate the compound's utility in synthetic organic chemistry (Diaz-Mondejar & Miranda, 1982).
Organometallic Chemistry
- C−H and C−F Activation in Organometallic Complexes: The selective C−H and C−F activation observed in the reaction of hexahydride−osmium complex with 2,3,4,5,6-pentafluorobenzophenone highlights its importance in the study of organometallic reactions and metal-ligand interactions (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, Oñate, & Tomàs, 2001).
Drug Intermediate Synthesis
- Antimicrobial Activity in Derivative Compounds: The synthesis and characterization of 1,3,4-oxadiazole derivatives bearing 1H-benzimidazole, which are derived from the reaction of 2-(phenoxymethyl)-1H-benzimidazole with compounds like 2-acetoxybenzophenone, exhibit significant antimicrobial activity. This suggests the potential use of 2-acetoxybenzophenone derivatives in pharmaceutical applications (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
properties
IUPAC Name |
[2-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZZZVBBZXION-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641616 |
Source
|
Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone | |
CAS RN |
890099-21-5 |
Source
|
Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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